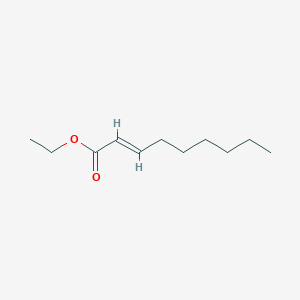
cadmium(2+);phosphonato phosphate
Übersicht
Beschreibung
cadmium(2+);phosphonato phosphate, also known as cadmium pyrophosphate, is an inorganic compound with the chemical formula Cd₂P₂O₇. It is a cadmium salt of diphosphoric acid, which is a derivative of phosphoric acid. This compound is typically found in crystalline form and is known for its applications in various industrial and scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cadmium(2+);phosphonato phosphate can be synthesized through the reaction of cadmium nitrate with sodium pyrophosphate in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{Cd(NO}_3\text{)}_2 + \text{Na}_4\text{P}_2\text{O}_7 \rightarrow \text{Cd}_2\text{P}_2\text{O}_7 + 4\text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, the production of diphosphoric acid, cadmium salt (1:2) involves the use of high-purity cadmium and pyrophosphate sources. The reaction is carried out in large reactors with precise control over temperature, pH, and concentration to maximize yield and purity. The product is then filtered, washed, and dried to obtain the final crystalline form.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: This compound can participate in substitution reactions where cadmium ions are replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Various metal salts such as zinc sulfate or copper chloride.
Major Products Formed:
Oxidation: Formation of cadmium oxide and phosphoric acid derivatives.
Reduction: Formation of lower oxidation state cadmium compounds.
Substitution: Formation of mixed metal pyrophosphates.
Wissenschaftliche Forschungsanwendungen
cadmium(2+);phosphonato phosphate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in radiopharmaceuticals.
Industry: Utilized in the production of specialized ceramics, glass, and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of diphosphoric acid, cadmium salt (1:2) involves its interaction with biological molecules and cellular structures. Cadmium ions can bind to proteins and enzymes, altering their function and activity. The compound can also interact with nucleic acids, potentially affecting gene expression and cellular processes. The pathways involved include metal ion transport and signaling, oxidative stress response, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Zinc Pyrophosphate (Zn₂P₂O₇): Similar in structure but contains zinc instead of cadmium.
Copper Pyrophosphate (Cu₂P₂O₇): Contains copper ions and has different chemical and physical properties.
Lead Pyrophosphate (Pb₂P₂O₇): Contains lead ions and is used in different industrial applications.
Uniqueness: cadmium(2+);phosphonato phosphate is unique due to its specific interactions with biological molecules and its potential applications in medicine and imaging. Its cadmium content also imparts distinct optical and electronic properties that are not observed in similar compounds containing other metal ions.
Eigenschaften
IUPAC Name |
cadmium(2+);phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cd.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYKETDYRRQEQD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cd+2].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889646 | |
| Record name | Diphosphoric acid, cadmium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15600-62-1 | |
| Record name | Diphosphoric acid, cadmium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015600621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, cadmium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphosphoric acid, cadmium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
